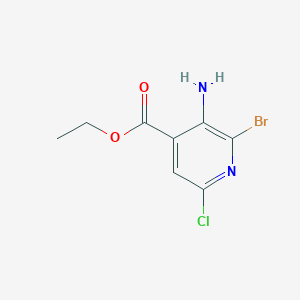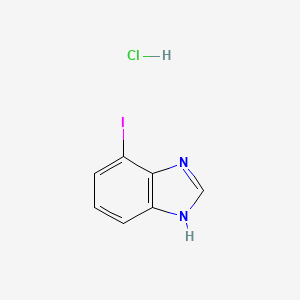
4-iodo-1H-1,3-benzodiazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-iodo-1H-1,3-benzodiazolehydrochloride typically involves the iodination of 1H-1,3-benzodiazole. One common method is the reaction of 1H-1,3-benzodiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetic acid. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-Iodo-1H-1,3-benzodiazolehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The benzodiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-1,3-benzodiazole, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1H-1,3-benzodiazolehydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to undergo various chemical modifications allows researchers to explore its interactions with biological targets.
Medicine: Research into the medicinal chemistry of benzodiazole derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-iodo-1H-1,3-benzodiazolehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. The benzodiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1H-1,3-benzodiazolehydrochloride can be compared with other similar compounds, such as:
4-Iodopyrazole: This compound also contains an iodine atom attached to an aromatic ring but has a pyrazole ring instead of a benzodiazole ring.
1-Benzyl-4-iodo-1H-pyrazole: This derivative has a benzyl group attached to the pyrazole ring, which can influence its reactivity and binding properties.
Other Benzodiazole Derivatives: Compounds like 4-chloro-1H-1,3-benzodiazole and 4-bromo-1H-1,3-benzodiazole share similar structures but differ in the halogen atom attached to the benzodiazole ring.
The uniqueness of this compound lies in its specific reactivity and the potential for creating diverse derivatives with unique properties. Its iodine atom provides distinct chemical behavior compared to other halogenated benzodiazole derivatives.
Eigenschaften
Molekularformel |
C7H6ClIN2 |
|---|---|
Molekulargewicht |
280.49 g/mol |
IUPAC-Name |
4-iodo-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C7H5IN2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10);1H |
InChI-Schlüssel |
ZCLTXIIGNYTHMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)N=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


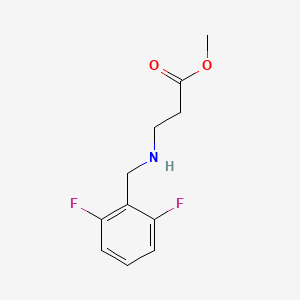






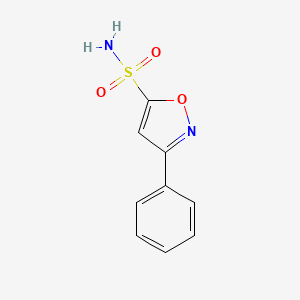

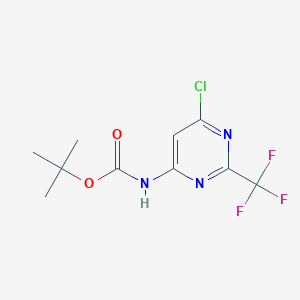
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
